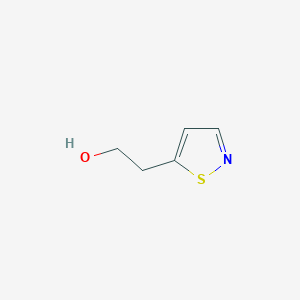

2-(1,2-Thiazol-5-yl)ethan-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(1,2-thiazol-5-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NOS/c7-4-2-5-1-3-6-8-5/h1,3,7H,2,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSRGAYJXKVOUQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SN=C1)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 1,2 Thiazol 5 Yl Ethan 1 Ol and Its Thiazole Analogs

Precursor Synthesis Strategies for 1,2-Thiazole Rings

The synthesis of the 1,2-thiazole (isothiazole) ring, the foundational scaffold of the target molecule, can be achieved through various robust methods. These strategies often involve the cyclization of acyclic precursors containing the requisite nitrogen, sulfur, and carbon atoms. A number of modern and classical approaches have been established for constructing this important heterocycle.

Key synthetic strategies include:

[4+1] Annulation: An operationally simple and user-friendly synthesis of 3,5-disubstituted isothiazoles proceeds from β-ketodithioesters or β-ketothioamides. organic-chemistry.org These four-atom components react with an ammonium (B1175870) salt, such as ammonium acetate (B1210297) (NH₄OAc), which serves as the nitrogen source. The reaction proceeds through a cascade of imine formation, cyclization, and aerial oxidation to forge the C-N and S-N bonds in a single pot. organic-chemistry.org

Transannulation of Thiadiazoles: Rhodium-catalyzed transannulation of 1,2,3-thiadiazoles with various nitriles provides a versatile route to a wide array of isothiazoles. organic-chemistry.org This method proceeds via an α-thiavinyl Rh-carbenoid intermediate.

From Alkynyl Oxime Ethers: A base-promoted demethoxylative cycloaddition of alkynyl oxime ethers with a sulfur source, such as sodium sulfide (B99878) (Na₂S), allows for the synthesis of isothiazoles with excellent functional group tolerance. organic-chemistry.org

Ring Transformation: Substituted isothiazoles can also be prepared from other heterocyclic compounds. For instance, 3,5-disubstituted isothiazoles have been prepared from the corresponding isoxazoles through reaction with phosphorus pentasulfide in pyridine (B92270). researchgate.net

A summary of selected precursor strategies is presented below.

| Method | Key Reactants | Catalyst/Reagent | Key Features | Reference |

| [4+1] Annulation | β-Ketothioamide, Ammonium Acetate | Air (Oxidant) | Metal-free, catalyst-free, forms C-N and S-N bonds. | organic-chemistry.org |

| Rh-Catalyzed Transannulation | 1,2,3-Thiadiazole, Nitrile | Rhodium(II) acetate | Access to diverse substitution patterns. | organic-chemistry.org |

| Cycloaddition | Alkynyl Oxime Ether, Na₂S | Base (e.g., KOH) | Utilizes an inexpensive sulfur source. | organic-chemistry.org |

| Three-Component Reaction | Enaminoester, Sulfur, Bromodifluoroacetamide | - | High selectivity, forms new C-S, C-N, and N-S bonds. | organic-chemistry.orgacs.org |

| Ring Transformation | Isoxazole (B147169) derivative | P₂S₅ | Converts one heterocycle into another. | researchgate.net |

Targeted Introduction of the Ethan-1-ol Moiety at the 5-Position

Once the isothiazole (B42339) ring is formed, the primary challenge becomes the introduction of the 2-hydroxyethyl side chain specifically at the 5-position. This requires highly regioselective methods, which can be broadly categorized into functionalization followed by reduction, or multi-component reactions that build the structure concurrently.

Regioselective Alkylation and Functionalization Approaches

A powerful strategy for functionalizing the C5 position involves the generation of a nucleophilic center at this carbon, most commonly through metallation. Direct lithiation of the isothiazole nucleus can be achieved, creating a 5-lithioisothiazole species. This potent nucleophile can then react with various electrophiles to introduce a two-carbon unit.

For instance, the reaction of 5-lithioisothiazole with an electrophile like ethylene (B1197577) oxide would, in principle, directly yield the target compound, 2-(1,2-Thiazol-5-yl)ethan-1-ol, after an aqueous workup. Alternatively, reaction with acetaldehyde (B116499) would produce a 1-(1,2-thiazol-5-yl)ethan-1-ol intermediate, which possesses the correct carbon skeleton.

In cases where direct lithiation might be problematic or non-selective, a blocking group can be employed. Research has shown that blocking the C2 position of a thiazole (B1198619) ring can effectively direct metallation to the C5 position. cdnsciencepub.com For example, a removable group like a trimethylsilyl (B98337) (TMS) group could be installed at C2, followed by lithiation at C5 and reaction with an electrophile. Subsequent removal of the blocking group would yield the 5-substituted isothiazole.

The table below outlines hypothetical but chemically sound reactions of 5-lithioisothiazole to generate precursors for the target alcohol.

| Electrophile | Intermediate Product | Subsequent Step to Target |

| Ethylene Oxide | This compound | Direct formation |

| Acetaldehyde | 1-(1,2-Thiazol-5-yl)ethan-1-ol | Isomer of target |

| Acetyl Chloride | 5-Acetylisothiazole | Reduction of ketone |

| Ethyl Chloroformate | Ethyl 1,2-thiazole-5-carboxylate | Reduction of ester |

Oxidation-Reduction Pathways for Alcohol Formation

This approach is intrinsically linked to the functionalization strategies described above. If a precursor molecule such as 5-acetylisothiazole or ethyl 1,2-thiazole-5-carboxylate is synthesized, a subsequent reduction step is necessary to form the desired alcohol.

The choice of reducing agent is dictated by the nature of the carbonyl group:

Ketone Reduction: A 5-acetylisothiazole, bearing a ketone functional group, can be selectively reduced to the secondary alcohol this compound using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol (B129727) or ethanol (B145695).

Ester/Acid Reduction: If the precursor is an ester (e.g., ethyl 1,2-thiazole-5-carboxylate) or a carboxylic acid, a more powerful reducing agent is required. Lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent like tetrahydrofuran (B95107) (THF) is the standard reagent for this transformation, which would yield the primary alcohol after a careful workup.

| Starting Material | Functional Group | Required Reagent | Product |

| 5-Acetylisothiazole | Ketone | Sodium Borohydride (NaBH₄) | This compound |

| Ethyl 1,2-thiazole-5-carboxylate | Ester | Lithium Aluminum Hydride (LiAlH₄) | This compound |

Multi-component Reaction Architectures

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing portions of all reactants, represent a highly efficient approach in modern synthesis. While MCRs for the direct one-pot synthesis of this compound are not prominently documented, several MCRs have been developed for the construction of the core isothiazole ring, often yielding products with functional groups amenable to further modification. acs.orgresearchgate.net

A notable example is a three-component strategy employing enaminoesters, sulfur, and bromodifluoroacetamides or esters. organic-chemistry.orgacs.org This reaction proceeds with high selectivity to form substituted isothiazoles through the formation of new C–S, C–N, and N–S bonds. organic-chemistry.orgacs.org Another MCR involves the transition-metal-free annulation of alkynones, potassium ethylxanthate, and ammonium iodide to produce isothiazoles with potential for further functionalization. researchgate.net While these methods may not directly install the ethan-1-ol side chain, they provide rapid access to complex isothiazole scaffolds that could be elaborated to the target compound in subsequent steps.

Catalytic Approaches in this compound Synthesis

Modern organic synthesis increasingly relies on catalytic methods, particularly those involving transition metals, to achieve high efficiency and selectivity. These approaches are highly relevant for the functionalization of the isothiazole ring.

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are a cornerstone for forming carbon-carbon bonds, making them ideal for introducing the ethan-1-ol side chain or a precursor to it. The general strategy involves coupling a 5-halo-isothiazole (e.g., 5-bromo-isothiazole) with an organometallic partner.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is one of the most versatile C-C bond-forming methods. A potential route to the target compound could involve the Suzuki coupling of 5-bromo-isothiazole with a vinylboronic acid pinacol (B44631) ester. This would yield 5-vinylisothiazole, which could then be converted to this compound via a hydroboration-oxidation sequence. A similar domino Suzuki coupling-fragmentation has been demonstrated for isoxazole boronic esters, highlighting the utility of this approach for 1,2-azole systems. nih.gov

C-H Functionalization: An even more advanced and atom-economical approach is direct C-H functionalization. This method avoids the pre-functionalization step of creating a halo-isothiazole. Palladium-catalyzed decarbonylative C-H functionalization has been reported for a range of azoles, including thiazoles, allowing for direct C-H difluoromethylation. acs.org Applying this principle, the direct coupling of the isothiazole C5-H bond with a suitable two-carbon component is a potential, albeit challenging, synthetic route.

The following table summarizes potential cross-coupling strategies for C5-functionalization.

| Coupling Reaction | Isothiazole Substrate | Coupling Partner | Catalyst System (Example) | Potential Product | Reference (Analogy) |

| Suzuki-Miyaura | 5-Bromo-isothiazole | Vinylboronic acid ester | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | 5-Vinylisothiazole | nih.gov |

| Stille | 5-Bromo-isothiazole | Vinyltributylstannane | Pd(PPh₃)₄ | 5-Vinylisothiazole | scite.ai |

| Heck | 5-Bromo-isothiazole | Ethylene | Pd(OAc)₂, Ligand | 5-Vinylisothiazole | - |

| C-H Activation | Isothiazole | Difluoromethyl Anhydride | Pd(dba)₂, XantPhos | 5-(Difluoromethyl)isothiazole | acs.org |

Organocatalysis in Thiazole Functionalization

Organocatalysis has emerged as a powerful tool in organic synthesis, offering a metal-free alternative for the construction of complex molecules. In the context of thiazole chemistry, organocatalysts have been instrumental in the enantioselective synthesis of various derivatives. nih.gov Chiral organic molecules, particularly those based on a thiourea (B124793) backbone, have demonstrated significant catalytic activity in a range of transformations through their ability to activate substrates via double hydrogen bonding. rsc.org

One notable application of organocatalysis is the enantioselective synthesis of optically active hydroxyalkyl- and aminoalkyl-substituted thiazoles. A highly effective one-pot reaction cascade has been developed that combines the organocatalytic epoxidation or aziridination of α,β-unsaturated aldehydes with a [3+2]-annulation reaction. nih.gov In this process, thioureas act as effective 1,3-dinucleophilic species. This methodology is advantageous due to its use of low catalyst loadings, readily available starting materials, and mild reaction conditions. nih.gov

Bifunctional thiourea-based chiral organocatalysts have gained considerable attention for their ability to simultaneously activate both the electrophile and the nucleophile in multicomponent reactions (MCRs). rsc.org This dual activation strategy is particularly effective in asymmetric MCRs, providing a pathway to complex molecules in a minimal number of steps under environmentally benign conditions. rsc.org These organocatalytic approaches represent a significant advancement in the functionalization of thiazoles, enabling the construction of chiral molecules that were previously challenging to access.

One-Pot and Cascade Synthesis Techniques for Enhanced Efficiency

A facile and efficient one-pot, four-step procedure has been reported for the synthesis of thiazol-2(3H)-imine derivatives. This method involves the bromination of α-active methylene (B1212753) ketones, followed by treatment with potassium thiocyanate (B1210189) and condensation with various primary amines in ethanol. researchgate.net A key advantage of this approach is that it does not necessitate extraction or chromatographic purification. researchgate.net

Multicomponent reactions (MCRs) are a cornerstone of efficient synthesis, and several have been applied to the production of thiazoles. For instance, novel 5-(1-(2-(thiazol-2-yl)hydrazono)ethyl)thiazole derivatives have been prepared in a one-pot, three-component reaction. nih.gov Similarly, a chemoenzymatic one-pot multicomponent synthesis of thiazole derivatives has been developed, which utilizes trypsin from porcine pancreas as a catalyst. This method demonstrates high yields and a broad substrate tolerance under mild, enzyme-catalyzed conditions. nih.gov

Cascade reactions, where a series of intramolecular transformations are triggered by a single event, also offer an elegant route to thiazole derivatives. A modular synthesis of thiazolines and thiazoles has been developed using a cascade protocol that is initiated by the reaction of a thiourea or thioamide with an electrophile. researchgate.net This approach is notable for its mild reaction conditions and the fact that pure products can often be obtained without the need for work-up or column chromatography. researchgate.net

The following table summarizes various one-pot and cascade methodologies for the synthesis of thiazole derivatives:

| Methodology | Key Features | Reactants | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| One-Pot Four-Step Synthesis | No extraction or chromatography needed | α-Active methylene ketones, KSCN, primary amines | Ethanol | Thiazol-2(3H)-imines | researchgate.net |

| One-Pot Three-Component Reaction | Efficient construction of complex thiazoles | 2-(2-benzylidenehydrazinyl)-4-methylthiazole, thiosemicarbazide, hydrazonoyl chlorides | Dioxane, TEA, reflux | 5-(1-(2-(thiazol-2-yl)hydrazono)ethyl)thiazole derivatives | nih.gov |

| Chemoenzymatic One-Pot MCR | High yields, mild conditions, broad substrate scope | Secondary amines, benzoyl isothiocyanate, dimethyl but-2-ynedioate | Trypsin from porcine pancreas, ethanol, 45 °C | Thiazole derivatives | nih.gov |

| Cascade Protocol | Mild conditions, no work-up/purification required | Thioureas/thioamides, electrophiles | Various solvents, reflux | Thiazolines and thiazoles | researchgate.net |

| One-Pot Three-Component Synthesis | Use of a reusable nanocatalyst | α-halo carbonyl compound, thiosemicarbazide, anhydrides | NiFe2O4 nanoparticles, ethanol:water (1:1) | Substituted thiazoles | acs.org |

Stereoselective Synthesis of Chiral this compound Derivatives

The stereoselective synthesis of chiral alcohols is a critical endeavor in medicinal chemistry, as the biological activity of a molecule is often dependent on its stereochemistry. The synthesis of chiral derivatives of this compound has been approached through various innovative strategies.

A concise and protecting-group-free enantioselective total synthesis of mycothiazole, a natural product featuring a chiral alcohol adjacent to a thiazole ring, highlights a powerful strategy. nih.gov This approach involves the merger of several catalytic processes, including an α- and enantioselective addition of an organoboron compound to an aldehyde, catalyzed by a proton-activated, chiral aminophenol-boryl catalyst. nih.govacs.org

The synthesis of new oxazolidinylthiazolidines, which are oxygen analogs of bisthiazolidines, has been described through a reaction of β-aminoalcohols and 2,5-dihydroxy-1,4-dithiane. nih.govresearchgate.net This one-pot reaction can lead to the formation of two stereogenic centers with high enantiospecificity. nih.govresearchgate.net The distribution of products is highly dependent on the substituents of the starting aminoalcohol. nih.govresearchgate.net

Enzymatic and chemoenzymatic methods also play a crucial role in stereoselective synthesis. The dynamic kinetic resolution (DKR) of racemic alcohols, co-catalyzed by lipases and metal catalysts, is a well-established method for producing enantiomerically pure alcohols. mdpi.com This technique involves the lipase-catalyzed acylation of one enantiomer of the alcohol, while the other enantiomer is racemized by a metal catalyst, theoretically allowing for a 100% yield of the desired enantiomerically pure acylated product. mdpi.com

The following table presents selected stereoselective methods applicable to the synthesis of chiral thiazole-containing alcohols:

| Methodology | Key Transformation | Catalyst/Reagent | Key Features | Reference |

|---|---|---|---|---|

| Catalytic Asymmetric Addition | Enantioselective addition of an organoboron reagent to an aldehyde | Proton-activated, chiral aminophenol-boryl catalyst | Protecting-group-free, high efficiency and enantioselectivity | nih.govacs.org |

| One-Pot Diastereoselective Synthesis | Reaction of β-aminoalcohols with 2,5-dihydroxy-1,4-dithiane | Acid catalysis (e.g., p-TsOH) | Formation of two stereogenic centers with high enantiospecificity | nih.govresearchgate.net |

| Dynamic Kinetic Resolution (DKR) | Lipase-catalyzed acylation of a racemic alcohol with in situ racemization | Lipase (e.g., Novozym® 435) and a metal catalyst (e.g., Ru or V complexes) | Potential for high yields of a single enantiomer | mdpi.com |

| Organocatalytic Cascade Reaction | Organocatalytic epoxidation/aziridination followed by [3+2]-annulation | Chiral organocatalysts (e.g., thiourea-based) | Enantioselective synthesis of hydroxyalkyl-substituted thiazoles | nih.gov |

Chemical Reactivity and Derivatization Strategies of 2 1,2 Thiazol 5 Yl Ethan 1 Ol

Transformations Involving the Primary Alcohol Functionality

The primary alcohol group is a versatile handle for a variety of chemical modifications, including esterification, etherification, oxidation, and nucleophilic substitution.

The hydroxyl group of 2-(1,2-thiazol-5-yl)ethan-1-ol can readily undergo esterification with carboxylic acids, acid chlorides, or anhydrides to form the corresponding esters. These reactions are typically catalyzed by acids or proceed in the presence of a base to neutralize the acidic byproduct. For example, the reaction with benzoyl chloride in the presence of a base like pyridine (B92270) would yield 2-(1,2-thiazol-5-yl)ethyl benzoate.

Etherification, the formation of an ether linkage, can be achieved through methods such as the Williamson ether synthesis. chim.it This involves deprotonating the alcohol with a strong base, like sodium hydride, to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. This process yields ethers with various alkyl or aryl groups.

Table 1: Representative Esterification and Etherification Reactions

| Reaction Type | Reagents | Product Class |

|---|---|---|

| Esterification | Carboxylic Acid (R-COOH) + Acid Catalyst | Ester (R-COO-CH₂CH₂-Thiazole) |

| Esterification | Acid Chloride (R-COCl) + Base | Ester (R-COO-CH₂CH₂-Thiazole) |

The primary alcohol of this compound can be oxidized to form either an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions. Milder oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), will typically stop at the aldehyde stage, yielding 2-(1,2-thiazol-5-yl)acetaldehyde.

Stronger oxidizing agents, such as chromium(VI) oxide or potassium permanganate, will oxidize the primary alcohol all the way to the carboxylic acid, producing 2-(1,2-thiazol-5-yl)acetic acid. cymitquimica.com For instance, the oxidation of a related thiazol-5-ylethanol intermediate using manganese dioxide (MnO₂) has been successfully employed to synthesize the corresponding ethanone. acs.org

Table 2: Oxidation Products of this compound

| Oxidizing Agent | Product | Product Type |

|---|---|---|

| Pyridinium Chlorochromate (PCC) | 2-(1,2-Thiazol-5-yl)acetaldehyde | Aldehyde |

| Manganese Dioxide (MnO₂) | 2-(1,2-Thiazol-5-yl)ethanone | Ketone (from related secondary alcohol) acs.org |

| Chromium(VI) Oxide (CrO₃) | 2-(1,2-Thiazol-5-yl)acetic acid | Carboxylic Acid cymitquimica.com |

The hydroxyl group can be converted into a better leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution reactions. Treatment with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can convert the alcohol into the corresponding 2-(1,2-thiazol-5-yl)ethyl chloride or bromide. A patented method describes the chlorination of a similar compound, 4-(2-hydroxyethyl)thiazole-2-carboxylic acid ethyl ester, using thionyl chloride. google.com Once halogenated, the ethanol (B145695) moiety becomes susceptible to attack by a wide range of nucleophiles, allowing for the introduction of various functional groups like azides, cyanides, or amines.

Functionalization and Modification of the 1,2-Thiazole Core

The 1,2-thiazole ring is an aromatic heterocycle, and its reactivity is influenced by the presence of the nitrogen and sulfur heteroatoms.

The thiazole (B1198619) ring can undergo electrophilic aromatic substitution, although it is generally less reactive than benzene. The electron density of the thiazole ring dictates the position of substitution. Calculated pi-electron density shows that the C5 position is the most electron-rich and therefore the primary site for electrophilic attack. wikipedia.orgchemicalbook.com Since the parent compound is already substituted at the C5 position with the ethanol group, electrophilic substitution would be directed to other available positions on the ring, primarily the C4 position. pharmaguideline.com Common electrophilic substitution reactions include nitration, halogenation, and sulfonation. The presence of an electron-donating group can facilitate these reactions. pharmaguideline.com

Nucleophilic aromatic substitution on the thiazole ring is generally difficult and requires either a very strong nucleophile or activation of the ring by electron-withdrawing groups. pharmaguideline.comsciepub.com The C2 position is the most electron-deficient and thus the most susceptible to nucleophilic attack. chemicalbook.compharmaguideline.com The reactivity of the ring towards nucleophiles can be significantly enhanced by the presence of a good leaving group, such as a halogen, at the C2 position. For example, 2-halothiazoles readily undergo substitution with nucleophiles like methoxide. sciepub.com The presence of a nitro group, another strong electron-withdrawing group, also activates the ring towards nucleophilic substitution. sciepub.com

Cross-Coupling Reactions at Thiazole Halogenated Positions

The introduction of a halogen atom, typically bromine or iodine, onto the thiazole ring of this compound or its precursors opens up a gateway for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. These cross-coupling reactions are fundamental for elaborating the core structure.

Halogenation of the thiazole ring is a critical first step. For instance, a 2-aminothiazole (B372263) derivative can be halogenated at the 5-position using N-bromosuccinimide (NBS) or iodine (I₂) after treatment with a strong base like lithium diisopropylamide (LDA). researchgate.net This "halogen dance" reaction repositions the halogen to the most reactive site for subsequent coupling. researchgate.net Another approach involves the direct lithiation of a bromo-thiazole with LDA, which occurs selectively at the 5-position, creating a nucleophilic center ready to react with various electrophiles. growingscience.com

Once halogenated, these intermediates become valuable substrates for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, for example, has been employed to introduce new carbon substituents. A halogenated thiazole can be coupled with potassium vinyltrifluoroborate using a palladium catalyst like Pd(dppf)Cl₂·CH₂Cl₂ to yield a vinylated thiazole derivative. researchgate.net Similarly, iodinated thiazoles can react with boronic acids under tetrakis(triphenylphosphine)palladium(0) catalysis to form aryl- or heteroaryl-substituted thiazoles. nih.gov These reactions demonstrate the utility of halogenated thiazoles in building molecular complexity. researchgate.netnih.gov

The table below summarizes representative cross-coupling reactions involving halogenated thiazole intermediates.

| Halogenated Thiazole Position | Coupling Partner | Catalyst System | Product Type | Reference |

| C5-Iodo | Aryl/Heteroaryl Boronic Acid | Tetrakis(triphenylphosphine)palladium(0), Na₂CO₃ | 5-Aryl/Heteroaryl Thiazole | nih.gov |

| C5-Bromo | Potassium Vinyltrifluoroborate | Pd(dppf)Cl₂·CH₂Cl₂, iPr₂NEt | 5-Vinyl Thiazole | researchgate.net |

| C5-Lithio (from Bromo) | Acetaldehyde (B116499) | LDA (for lithiation) | 1-(Thiazol-5-yl)ethanol derivative | growingscience.com |

| C5-Lithio (from Bromo) | Cyclohexanone | LDA (for lithiation) | 1-(Thiazol-5-yl)cyclohexanol derivative | growingscience.com |

This compound as a Versatile Synthetic Building Block

The unique combination of a reactive hydroxyl group and an aromatic, modifiable thiazole ring makes this compound a highly valuable and versatile building block in organic synthesis. fluorochem.co.ukcymitquimica.com Its structure can be strategically incorporated into a wide range of larger, more complex molecular architectures, from intricate heterocyclic systems to macrocycles and targeted conjugates. Current time information in Bangalore, IN.sciforum.net

Integration into Complex Heterocyclic Systems

The thiazole moiety is a well-established pharmacophore found in numerous biologically active compounds. mdpi.comijper.org The this compound scaffold provides a convenient entry point for constructing fused and linked heterocyclic systems. For example, derivatives of this compound are used to synthesize complex molecules where the thiazole is linked to other heterocycles like oxadiazoles, pyrazoles, and imidazoles. sciforum.netnih.gov

One notable application is the synthesis of imidazo[2,1-b]thiazole (B1210989) derivatives. nih.gov These fused heterocyclic systems are of significant interest due to their wide spectrum of pharmaceutical activities, including antitumor properties. nih.gov The synthesis can involve the condensation of a thiazole-containing ketone with other reagents to build the fused imidazo[2,1-b]thiazole core, which is then further functionalized. nih.gov Similarly, the thiazole framework can be linked to 1,3,4-oxadiazoles and pyrazoles, creating hybrid molecules that combine the pharmacological properties of each heterocyclic unit. sciforum.netnih.gov

The following table presents examples of complex heterocyclic systems constructed using thiazole-based building blocks.

| Thiazole Building Block | Reactant/Reaction Type | Resulting Complex System | Reference |

| Thiazole-substituted acetohydrazide | CS₂/KOH cyclization, then alkylation | Thiazole-substituted 1,3,4-oxadiazole | sciforum.net |

| Imidazo[2,1-b]thiazole ketone | Condensation with hydrazinecarbodithioate | Imidazo[2,1-b]thiazole-linked thiadiazole | nih.gov |

| Chalcone intermediate | Cyclocondensation with thiosemicarbazide | Thiazolyl-dihydropyrazole | nih.gov |

Role in the Construction of Macrocycles and Oligomers

The structural features of this compound and its derivatives make them suitable for incorporation into macrocyclic structures. Macrocycles are large ring-like molecules that often exhibit potent and selective biological activities, partly due to their constrained conformations.

A prominent example is in the synthesis of analogues of Pateamine A, a marine natural product with potent cytotoxic activity. wgtn.ac.nz Simplified analogues of Pateamine A have been synthesized where a thiazole-containing fragment serves as a key part of the macrocyclic core. The synthesis involves the coupling of an alkyne fragment with a thioamide fragment to form the thiazole ring within the macrocycle precursor, followed by macrolactonization to close the large ring. wgtn.ac.nz

Another significant application is in the synthesis of largazole (B1674506) and its analogues, which are potent class I histone deacetylase (HDAC) inhibitors. nih.gov The synthesis of these complex depsipeptide macrocycles involves the assembly of two major fragments: a depsipeptide or peptide isostere and a thiazole-thiazoline moiety. The thiazole portion, which can be derived from precursors related to this compound, is crucial for the molecule's biological activity. The final macrocyclization is achieved through standard peptide coupling techniques. nih.gov

Design and Synthesis of Conjugates for Targeted Applications

Conjugation is a strategy used to link a molecule of interest, such as a thiazole derivative, to another molecular entity to create a new compound with combined or enhanced properties. This is often done to improve targeting, facilitate imaging, or alter solubility.

Thiazole derivatives are used to create conjugates for potential therapeutic applications. For instance, novel imidazo[2,1-b]thiazole-linked thiadiazole conjugates have been synthesized and evaluated for their anti-proliferative activity against cancer cell lines. nih.gov In these molecules, the biologically active imidazo[2,1-b]thiazole core is conjugated to a thiadiazole moiety, which can modulate the compound's activity and physicochemical properties. nih.gov

In another example related to the macrocycle largazole, biotinylated conjugates have been synthesized. nih.gov Biotin (B1667282) is a vitamin that can be used as a tag for affinity-based studies. By attaching a biotin molecule to a largazole analogue, researchers can create chemical probes to study the interactions of these HDAC inhibitors with their protein targets, aiding in the elucidation of their mechanism of action. nih.gov This demonstrates how the thiazole-containing core can be functionalized to produce sophisticated tools for chemical biology research.

Advanced Spectroscopic and Structural Elucidation of 2 1,2 Thiazol 5 Yl Ethan 1 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, including 2-(1,2-Thiazol-5-yl)ethan-1-ol. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Proton (¹H) NMR Chemical Shift Analysis

Proton NMR (¹H NMR) spectroscopy of this compound and its derivatives reveals characteristic signals for the protons in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons. For instance, the protons on the thiazole (B1198619) ring typically appear in the aromatic region of the spectrum. The methylene (B1212753) protons of the ethan-1-ol side chain adjacent to the thiazole ring and the hydroxyl group will have distinct chemical shifts, often appearing as triplets due to spin-spin coupling with neighboring protons. The hydroxyl proton signal can be broad and its position may vary depending on the solvent and concentration.

| Proton | Typical Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Thiazole H-4 | 7.0-8.5 | Doublet | 3-5 |

| Thiazole H-5 | 7.5-9.0 | Doublet | 3-5 |

| -CH₂- (adjacent to thiazole) | 3.0-4.0 | Triplet | 6-8 |

| -CH₂- (adjacent to OH) | 3.5-4.5 | Triplet | 6-8 |

| -OH | Variable | Singlet (broad) | - |

This table presents typical ¹H NMR data for a generic 2-(thiazol-5-yl)ethan-1-ol structure. Actual values can vary based on the specific derivative and solvent used.

Carbon (¹³C) NMR and Heteronuclear Correlations (HSQC, HMBC)

Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of the molecule. The thiazole ring carbons will have characteristic chemical shifts in the downfield region, typically between 110 and 170 ppm. nih.gov The carbons of the ethanol (B145695) side chain will appear at higher field.

Two-dimensional NMR techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable for unambiguously assigning proton and carbon signals. nih.govorientjchem.org An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon. nih.gov HMBC, on the other hand, shows correlations between protons and carbons that are two or three bonds away. nih.govacs.org This technique is crucial for establishing the connectivity of different parts of the molecule, for example, by showing a correlation between the methylene protons of the side chain and the C5 carbon of the thiazole ring. nih.gov

| Carbon | Typical Chemical Shift (δ, ppm) |

| Thiazole C-2 | 150-170 |

| Thiazole C-4 | 115-145 |

| Thiazole C-5 | 130-150 |

| -CH₂- (adjacent to thiazole) | 25-40 |

| -CH₂- (adjacent to OH) | 55-70 |

This table presents typical ¹³C NMR data for a generic 2-(thiazol-5-yl)ethan-1-ol structure. Actual values can vary based on the specific derivative and solvent used.

Advanced NMR Techniques for Stereochemical Elucidation

For derivatives of this compound that contain chiral centers, advanced NMR techniques are employed to determine the stereochemistry. Nuclear Overhauser Effect (NOE) experiments, such as NOESY, can establish the spatial proximity of protons. ipb.pt For conformationally flexible acyclic systems, J-based configurational analysis (JBCA), which involves measuring long-range carbon-proton and proton-proton coupling constants, can be a powerful tool. nih.gov The comparison of NMR data of synthesized diastereomers with the natural or target compound is another robust method for stereochemical assignment. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular formula of this compound and its derivatives. acs.org By measuring the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to four or five decimal places), HRMS allows for the calculation of the elemental composition of the molecule. beilstein-journals.org This is a fundamental piece of information in the structural elucidation process, confirming the presence and number of each element in the compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. researchgate.net In the IR spectrum of this compound, characteristic absorption bands would be observed for the O-H stretch of the alcohol group (typically a broad band around 3200-3600 cm⁻¹), C-H stretches of the alkyl chain and the thiazole ring (around 2850-3100 cm⁻¹), C=N and C=C stretching vibrations of the thiazole ring (in the 1400-1650 cm⁻¹ region), and the C-O stretching of the primary alcohol (around 1050 cm⁻¹). jst.go.jpcdnsciencepub.com

| Functional Group | Typical IR Absorption Range (cm⁻¹) |

| O-H (alcohol) | 3200-3600 (broad) |

| C-H (aromatic/alkene) | 3000-3100 |

| C-H (alkane) | 2850-2960 |

| C=N (thiazole) | 1500-1650 |

| C=C (thiazole) | 1400-1600 |

| C-O (alcohol) | 1000-1260 |

This table presents typical IR absorption ranges for the functional groups in this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of a molecule by measuring its absorption of UV and visible light. The thiazole ring in this compound is a chromophore that absorbs UV radiation, leading to electronic transitions. The position of the absorption maximum (λmax) can be influenced by the substituents on the thiazole ring and the solvent. For thiazole derivatives, absorption bands are typically observed in the UV region. researchgate.net The electronic properties of thiazole-containing systems can be further studied by observing shifts in the absorption spectra upon changes in the environment, such as pH. researchgate.net

X-ray Crystallography for Solid-State Structural Conformation

X-ray crystallography stands as a definitive technique for the unambiguous determination of the three-dimensional atomic arrangement of molecules in the solid state. For this compound and its derivatives, this method provides invaluable insights into their molecular conformation, the planarity of the thiazole ring, and the nature of intermolecular interactions that dictate the crystal packing. While crystallographic data for the parent compound, this compound, is not extensively reported in publicly accessible databases, a wealth of information is available for a variety of its structural analogs and derivatives. These studies collectively illuminate the key structural features and non-covalent interactions that govern the solid-state architecture of this class of compounds.

The solid-state conformation of thiazole derivatives is largely governed by a network of intermolecular interactions. Hydrogen bonding, π–π stacking, and other weaker non-covalent interactions play a crucial role in the formation of stable, three-dimensional supramolecular architectures. In the crystal structure of N-(2-bromophenyl)-5-phenyl-1,3,4-oxadiazole-2-amine, a related heterocyclic compound, the crystal packing is stabilized by N-H...O and C-H...O intermolecular interactions. researchgate.net Similarly, in certain thiazole derivatives, C-H···O, N-H···O, and N-H···N hydrogen bonds, along with Br···Br interactions, are instrumental in forming ring motifs that stabilize the crystal lattice. researchgate.net

The study of substituted 4-(thiazol-5-yl)-2-(phenylamino)pyrimidines has provided significant insights into how functional group modifications can influence intermolecular interactions and, consequently, biological activity. X-ray crystal structures of these derivatives have been instrumental in understanding their binding modes to protein targets. nih.gov For example, the analysis of these crystal structures has shown that specific functional groups on the pyrimidine (B1678525) or thiazole moieties can enhance interactions within the binding pocket of enzymes like cyclin-dependent kinases (CDKs). nih.govacs.org

Furthermore, the investigation of thiazolyl-coumarin hybrid compounds has demonstrated the power of single-crystal X-ray diffraction in confirming molecular structures and understanding their solid-state behavior. conicet.gov.ar In these hybrids, the relative orientation of the thiazole and coumarin (B35378) rings, as well as the intermolecular contacts, are precisely determined, providing a solid foundation for structure-activity relationship studies. conicet.gov.ar The analysis of Hirshfeld surfaces and fingerprint plots has become an increasingly important tool in quantitatively exploring the non-covalent interactions responsible for crystal packing in thiazole derivatives. researchgate.net

The table below presents representative crystallographic data for selected thiazole derivatives, illustrating the diversity of crystal systems and space groups observed in this class of compounds.

| Compound Name | Chemical Formula | Crystal System | Space Group | Reference |

| 3-(2-methylthiazol-4-yl)-2H-chromen-2-one | C₁₃H₉NO₂S | Monoclinic | P2₁/n | conicet.gov.ar |

| 3-(2-ethoxythiazol-4-yl)-2H-chromen-2-one | C₁₄H₁₁NO₃S | Monoclinic | P2₁/c | conicet.gov.ar |

| (Z)-1-(5-((3-fluorophenyl)imino)-4-(4-iodophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)ethan-1-one | C₁₇H₁₁FIN₃OS | Monoclinic | P2₁/c | researchgate.net |

| (Z)-1-(4-phenyl-5-(p-tolylimino)-4,5-dihydro-1,3,4-thiadiazol-2-yl)ethan-1-one | C₁₈H₁₅N₃OS | Monoclinic | P2₁/c | researchgate.net |

| Ethyl 2-(2-benzylidenehydrazinyl)thiazole-4-carboxylate | C₁₃H₁₃N₃O₂S | Monoclinic | P2₁/c | researchgate.net |

| Ethyl 2-(2-(2-hydroxybenzylidene)hydrazinyl)thiazole-4-carboxylate | C₁₃H₁₃N₃O₃S | Monoclinic | P2₁/n | researchgate.net |

This crystallographic information is fundamental for understanding the structure-property relationships in these thiazole derivatives. The precise knowledge of the solid-state conformation is critical for computational modeling, rational drug design, and the development of new materials with tailored properties.

Computational and Theoretical Chemistry Insights into 2 1,2 Thiazol 5 Yl Ethan 1 Ol Systems

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These calculations provide a basis for predicting its stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) is a robust method for investigating the electronic structure of molecules. nanobioletters.com For 2-(1,2-Thiazol-5-yl)ethan-1-ol, DFT calculations, often employing basis sets such as B3LYP/6-311G(d,p), can determine its optimized geometry and various electronic properties. researchgate.net These calculations are crucial for understanding the molecule's behavior at a quantum level. sciencepublishinggroup.com The insights from DFT studies on similar thiazole-containing compounds can be used to infer the properties of this compound. researchgate.netresearchgate.nettandfonline.comnih.gov

A hypothetical table of DFT-calculated properties for this compound, based on typical values for similar structures, is presented below.

| Property | Calculated Value | Units |

| Total Energy | -X.XXXX | Hartrees |

| Dipole Moment | ~2.5 - 3.5 | Debye |

| HOMO Energy | ~ -6.5 to -7.5 | eV |

| LUMO Energy | ~ -0.5 to -1.5 | eV |

| HOMO-LUMO Gap | ~ 5.0 - 7.0 | eV |

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity. psu.edu The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. psu.edu A smaller HOMO-LUMO energy gap suggests higher reactivity. nih.govpsu.edu

The molecular electrostatic potential (MEP) map is another valuable tool derived from quantum chemical calculations. It visualizes the charge distribution on the molecule's surface, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions, thereby predicting sites for chemical reactions. nanobioletters.com For this compound, the nitrogen and sulfur atoms of the thiazole (B1198619) ring and the oxygen of the hydroxyl group are expected to be regions of high electron density.

Conformational Analysis and Energy Landscape Exploration

The flexibility of the ethan-1-ol side chain in this compound allows for various spatial arrangements or conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. By systematically rotating the dihedral angles of the side chain and calculating the corresponding energies, a potential energy surface can be mapped. nanobioletters.com This analysis is crucial for understanding how the molecule might orient itself when interacting with other molecules, such as in a solvent or at an enzyme's active site.

A representative table of relative energies for different conformers of this compound is shown below.

| Conformer | Dihedral Angle (C-C-O-H) | Relative Energy (kcal/mol) |

| Anti | 180° | 0 (most stable) |

| Gauche | 60° | 0.5 - 1.5 |

| Eclipsed | 0° | > 5 (least stable) |

This table is illustrative and based on general principles of conformational analysis for similar small organic molecules, as specific data for this compound was not found in the provided search results.

Reaction Mechanism Predictions and Transition State Characterization

Computational chemistry can be employed to elucidate the mechanisms of chemical reactions, including the synthesis of this compound. researchgate.net By modeling the reactants, intermediates, and products, and locating the transition states that connect them, the entire reaction pathway can be mapped out. This provides valuable information on the feasibility of a proposed synthetic route and can help in optimizing reaction conditions. For instance, the synthesis of a related derivative, 2-(thiazol-5-yl)ethan-1-ol derivative 5, has been described, and computational methods could be used to explore the energetics of each step in its synthesis. researchgate.net

Molecular Modeling and Docking Studies for In Vitro Interaction Prediction

Molecular modeling techniques, particularly molecular docking, are instrumental in predicting how a ligand might interact with a biological macromolecule, such as a protein. researchgate.net This is of particular interest given that many thiazole derivatives exhibit biological activity. mdpi.comsolubilityofthings.com

Molecular docking simulations can predict the preferred binding mode and affinity of this compound within the active site of an enzyme. researchgate.netnih.gov For example, given that some thiazole derivatives are known to inhibit enzymes like cyclin-dependent kinases (CDKs), one could perform docking studies of this compound with a CDK active site. acs.org The results would highlight key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. researchgate.net

Below is a hypothetical table summarizing the results of a docking study of this compound with a generic enzyme active site.

| Parameter | Value |

| Binding Energy | -7.0 to -9.0 kcal/mol |

| Key Interacting Residues | Asp145, Lys33, Phe80 |

| Hydrogen Bonds | O(hydroxyl) with Asp145; N(thiazole) with Lys33 |

| Hydrophobic Interactions | Thiazole ring with Phe80 |

This table is a hypothetical representation of docking results, as no specific docking studies for this compound were found in the provided search results. The data is based on typical interactions observed for similar heterocyclic ligands.

Structure-Based Design Principles for Thiazole Scaffolds

Structure-based drug design for compounds incorporating a thiazole or isothiazole (B42339) ring relies on understanding the three-dimensional interactions between the molecule and its biological target. drugdesign.org This knowledge is crucial for optimizing potency and selectivity. The thiazole ring is a common pharmacophore in many biologically active compounds and approved drugs. mdpi.com

Key principles in the structure-based design of thiazole scaffolds include:

Hydrogen Bonding: The nitrogen atom in the thiazole ring can act as a hydrogen bond acceptor, while substituents on the ring or its side chains can be designed to act as hydrogen bond donors or acceptors. For instance, the hydroxyl group in this compound is a prime candidate for forming hydrogen bonds with amino acid residues in a protein's active site.

Hydrophobic Interactions: The thiazole ring itself is aromatic and can engage in hydrophobic and π-stacking interactions with aromatic residues of a target protein. Modifications to the scaffold, such as adding phenyl or other lipophilic groups, can enhance these interactions.

Scaffold Hopping and Isosteric Replacement: Thiazole and isothiazole rings are often used as isosteric replacements for other five-membered heterocycles like oxazoles or even amide bonds. acs.org This can improve metabolic stability or alter the electronic properties of the molecule without drastically changing its shape, thus preserving its binding mode. For example, replacing a thiophene (B33073) ring with a thiazole or isothiazole has been shown to improve metabolic stability. acs.org

Conformational Rigidity: The thiazole ring introduces a degree of rigidity into a molecule. This can be advantageous as it reduces the entropic penalty upon binding to a target. Computational methods can predict the preferred conformations of the side chains attached to the thiazole ring, guiding the design of analogs with optimal geometries for binding.

The following table illustrates how different substituents on a thiazole scaffold can influence its interactions with a hypothetical target, a common practice in structure-based design.

| Substituent at R1 | Substituent at R2 | Potential Interaction | Design Rationale |

| H | -CH2CH2OH | Hydrogen bonding from the hydroxyl group. | To engage with polar residues in the active site. |

| Methyl | -CH2CH2OH | Increased lipophilicity, potential for van der Waals interactions. | To fill a small hydrophobic pocket. |

| Phenyl | -CH2CH2OH | π-stacking interactions. | To interact with aromatic residues like phenylalanine or tyrosine. |

| H | -CH2CH2NH2 | Hydrogen bonding from the amino group. | To introduce a basic center and form salt bridges. |

This table is illustrative and based on general principles of structure-based design.

In Silico ADMET Prediction (Excluding Clinical/Human Efficacy/Safety Profiles)

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical component of modern drug discovery, allowing for the early identification of compounds with potentially poor pharmacokinetic profiles. For thiazole-containing compounds like this compound, these predictions are guided by computational models that correlate molecular structure with physicochemical properties.

Theoretical Bioavailability Parameters for Synthetic Design

Oral bioavailability is a key parameter for many drugs, and it is influenced by factors such as solubility and permeability. scispace.com Computational tools can predict these properties based on the molecular structure, providing valuable guidance for synthetic chemists.

Commonly calculated parameters include:

Lipophilicity (LogP/LogD): This parameter describes the partitioning of a compound between an oily and an aqueous phase. A balanced LogP is generally desired for good oral bioavailability.

Molecular Weight (MW): Lower molecular weight is often associated with better absorption.

Polar Surface Area (PSA): This is the surface area of a molecule that arises from polar atoms (usually oxygen and nitrogen). It is a good indicator of a drug's ability to permeate cell membranes.

Number of Hydrogen Bond Donors and Acceptors: These influence solubility and membrane permeability.

The following table presents some predicted physicochemical properties for this compound.

| Parameter | Predicted Value | Significance for Bioavailability |

| Molecular Weight | 129.18 g/mol | Low, generally favorable for absorption. |

| LogP | ~0.6 | Indicates a degree of lipophilicity, which is necessary for membrane permeation. |

| Polar Surface Area (PSA) | ~58 Ų | Within the range generally considered favorable for oral bioavailability. |

| Hydrogen Bond Donors | 2 (hydroxyl and potential NH) | Contributes to solubility. |

| Hydrogen Bond Acceptors | 2 (nitrogen and oxygen) | Contributes to solubility. |

Data is based on computational predictions from publicly available chemical databases and may vary between different prediction software.

Synthetic modifications can be guided by these parameters. For example, the following table illustrates how hypothetical modifications to the this compound scaffold could alter its theoretical bioavailability parameters.

| Analog Structure | Modification | Predicted Change in LogP | Predicted Change in PSA | Rationale |

| 2-(1,2-Thiazol-5-yl)ethan-1-one | Oxidation of alcohol to ketone | Increase | Decrease | May alter solubility and metabolic stability. |

| 5-(2-Methoxyethyl)-1,2-thiazole | Methylation of alcohol | Increase | Decrease | Reduces hydrogen bonding potential, increases lipophilicity. |

| 2-(1,2-Thiazol-5-yl)ethan-1-amine | Replacement of alcohol with amine | Decrease | No significant change | Introduces a basic center, alters solubility and potential for interactions. |

This table is for illustrative purposes to demonstrate the application of theoretical bioavailability parameters in synthetic design.

Metabolic Stability Predictions (Theoretical Frameworks)

For thiazole-containing compounds, several metabolic pathways can be predicted:

Oxidation of the Thiazole Ring: The sulfur and carbon atoms of the thiazole ring can be susceptible to oxidation. The electron density of the ring, which can be calculated using quantum chemical methods, influences its susceptibility to metabolism. acs.org

Oxidation of Side Chains: The ethanol (B145695) side chain of this compound is a likely site of metabolism, potentially undergoing oxidation to an aldehyde and then a carboxylic acid.

Ring Opening: While less common for aromatic heterocycles like thiazole, ring opening can occur, sometimes leading to the formation of reactive metabolites. hyphadiscovery.com

The following table summarizes potential metabolic transformations for thiazole scaffolds based on theoretical frameworks and findings for related compounds.

| Metabolic Reaction | Enzyme Family | Potential Metabolite of this compound | Comments |

| Alcohol Dehydrogenation | ADH/CYP | 2-(1,2-Thiazol-5-yl)acetaldehyde | A common metabolic pathway for primary alcohols. |

| Aldehyde Oxidation | ALDH | 2-(1,2-Thiazol-5-yl)acetic acid | Further oxidation of the aldehyde metabolite. |

| Ring Hydroxylation | CYP | Hydroxylated thiazole derivative | The position of hydroxylation depends on the electronic properties of the ring. |

| S-Oxidation | CYP/FMO | Thiazole-S-oxide | The sulfur atom is a potential site for oxidation. |

This table presents potential metabolic pathways based on general knowledge of drug metabolism and studies on related thiazole compounds.

Investigation of in Vitro Biological Activities and Mechanistic Pathways of 2 1,2 Thiazol 5 Yl Ethan 1 Ol Derivatives

Enzyme Inhibition and Modulation Studies

The ability of 2-(1,2-Thiazol-5-yl)ethan-1-ol derivatives to interact with and inhibit various enzymes is a primary focus of research. These studies provide insights into their mechanisms of action and therapeutic potential.

Cyclooxygenase (COX) Isozyme Inhibition (e.g., COX-1, COX-2)

Cyclooxygenase (COX) enzymes are key players in the inflammatory process, and their inhibition is a major strategy for anti-inflammatory therapies. nih.gov Certain benzo[d]thiazole analogs have been synthesized and evaluated for their inhibitory effects on COX-1 and COX-2 isozymes. nih.gov A study on these analogs revealed that several compounds were weak inhibitors of COX-1 but demonstrated moderate to potent inhibitory effects against COX-2, with IC50 values ranging from 0.28 to 0.77 μM. nih.gov This suggests a degree of selectivity for the COX-2 isozyme, which is often associated with inflammation. nih.govnih.gov

For instance, compounds 2c, 2d, and 2g from a synthesized series showed significant anti-inflammatory activity and were subsequently found to have COX-2 selectivity indexes (SI) ranging from 7.2 to 18.6. nih.gov Another study focusing on novel 2-[(1,5-diphenyl-1H-imidazole-2-yl)thio]-N-(thiazole-2-yl)acetamide derivatives also reported on their COX inhibitory properties. nih.gov Compound 1 in this series was the most active against COX-2 at a 10 μM concentration, exhibiting 88% inhibition, while compound 9 showed the highest inhibitory effect and selectivity for the COX-1 isoenzyme. nih.gov

Table 1: COX Isozyme Inhibition by Thiazole (B1198619) Derivatives

| Compound | Target | Inhibition/IC50 | Selectivity Index (SI) for COX-2 |

|---|---|---|---|

| Benzo[d]thiazole analog 2c | COX-2 | IC50: 0.77 μM | 7.2 |

| Benzo[d]thiazole analog 2d | COX-2 | IC50: 0.28 μM | 18.6 |

| Benzo[d]thiazole analog 2g | COX-2 | IC50: 0.49 μM | 11.2 |

| Compound 1 | COX-2 | 88% at 10 µM | Not Reported |

| Compound 9 | COX-1 | 85% at 10 µM | Not Reported |

Data sourced from multiple studies investigating the anti-inflammatory properties of thiazole derivatives. The table showcases the inhibitory concentration (IC50) and selectivity index, highlighting the potential for targeted anti-inflammatory action.

Cyclin-Dependent Kinase (CDK) Inhibition (e.g., CDK9)

Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle and transcription. nih.gov Their dysregulation is a hallmark of cancer, making them attractive targets for therapeutic intervention. nih.gov A series of 4-thiazol-2-anilinopyrimidine derivatives have been designed and investigated for their effects on CDK9 potency and selectivity. nih.govebi.ac.uk

One of the most selective compounds, 12u, inhibits CDK9 with an IC50 of 7 nM and displays over 80-fold selectivity for CDK9 versus CDK2. nih.govebi.ac.uk This selectivity is significant as it may lead to fewer off-target effects. nih.gov Structural studies have provided insights into the binding modes of these inhibitors to CDK9 and CDK2, helping to rationalize the observed structure-activity relationships. nih.govdrugbank.com Compound 11 (CDKI-73) has been shown to inhibit CDK9 as well as other CDKs like CDK1, CDK2, and CDK5. nih.gov

Table 2: CDK9 Inhibition by Thiazole Derivatives

| Compound | Target | IC50/Ki | Selectivity |

|---|---|---|---|

| 12u | CDK9 | IC50: 7 nM | >80-fold vs CDK2 |

| Ia (R′ = H, R = m-NO2) | CDK9, CDK1, CDK2 | Ki: 1-6 nM | Pan-CDK inhibitor |

| 12a (R′ = CN, R = m-NO2) | CDK9, CDK1, CDK2 | Ki: 1-6 nM | Pan-CDK inhibitor |

| SNS-032 | CDK9 | IC50: 4 nM | Active against CDK2, CDK7 |

| 11 (CDKI-73) | CDK9, CDK1, CDK2, CDK5 | Not Specified | Also inhibits Aurora A, Aurora B, GSK3β |

This table summarizes the inhibitory activity of various thiazole derivatives against Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcription. The data includes the half-maximal inhibitory concentration (IC50) or inhibitory constant (Ki) and the selectivity profile of the compounds.

Bacterial Adenylate Cyclase Inhibition

Bacterial adenylate cyclases (AC) are enzymes that play a role in the virulence of some pathogenic bacteria. researchgate.net A series of acyclic nucleoside phosphonates (ANPs) where the adenine (B156593) base was replaced with 2-amino-4-arylthiazoles were designed as inhibitors of these enzymes. researchgate.net The inhibitory potential of these compounds was evaluated in both cell-based and cell-free assays. researchgate.net The research identified potent inhibitors of bacterial adenylate cyclases, suggesting a potential avenue for developing new antibacterial agents. researchgate.net

Tyrosine Kinase Modulation

Tyrosine kinases are a large family of enzymes that are critical components of signaling pathways that control cell growth, proliferation, and differentiation. Their aberrant activity is often implicated in cancer. Research has explored 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as potent inhibitors of Fms-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia (AML). nih.gov Additionally, various triazole derivatives have been investigated as kinase inhibitors, showing activity against casein kinase 1γ (CK1γ) and CK2α. nih.gov

Tubulin Polymerization Inhibition Mechanisms

Microtubules, which are dynamic polymers of α- and β-tubulin, are essential for cell division, making them a prime target for anticancer drugs. nih.govrsc.org Several this compound derivatives have been investigated as tubulin polymerization inhibitors. nih.govnih.gov

One study reported on thiazol-5(4H)-ones as potential tubulin polymerization inhibitors that target the colchicine (B1669291) binding site. nih.gov Compounds 4f and 5a from this series were identified as the most potent inhibitors, with IC50 values of 9.33 and 9.52 nM, respectively, which were more potent than the reference compound colchicine. nih.gov Further investigation revealed that compound 5a could induce apoptosis and arrest the cell cycle at the G2/M phase. nih.gov Another study on 2,4-disubstituted thiazole derivatives identified a compound that was a more effective inhibitor of tubulin polymerization than combretastatin (B1194345) A-4 (CA-4), a known potent inhibitor. nih.gov

Table 3: Tubulin Polymerization Inhibition by Thiazole Derivatives

| Compound | IC50 (nM) | Target Site |

|---|---|---|

| 4f | 9.33 | Colchicine Binding Site |

| 5a | 9.52 | Colchicine Binding Site |

| 8f | 11.59 | Colchicine Binding Site |

| 8k | 13.50 | Colchicine Binding Site |

| 8l | 13.16 | Colchicine Binding Site |

| Colchicine (Reference) | 10.65 | Colchicine Binding Site |

This interactive table presents the half-maximal inhibitory concentration (IC50) values for various thiazole derivatives against tubulin polymerization. These compounds target the colchicine binding site on tubulin, disrupting microtubule dynamics and inhibiting cell division.

In Vitro Antiproliferative and Cytotoxic Activity Assessment in Cell Lines

The antiproliferative and cytotoxic effects of this compound derivatives have been evaluated in various cancer cell lines, providing a measure of their potential as anticancer agents. nih.govnih.govnih.govnih.gov

A systematic review of thiazole and oxazole (B20620) derivatives highlighted their significant antiproliferative and antitumor activities. nih.gov In one study, newly synthesized 2-(2-((1H-indol-5yl)methylene)-hydrazinyl)-thiazole derivatives were tested for their in vitro cytotoxicity on A2780 (human ovarian carcinoma) and HeLa (human cervical cancer) cell lines. nih.govnih.gov Compounds 1 and 3 in this series demonstrated significant cytotoxic activity against both cell lines, with IC50 values in the micromolar range. nih.govnih.gov

Another study on 2-(cyclopentylamino)thiazol-4(5H)-one derivatives assessed their anticancer activity against a panel of human cancer cell lines, including Caco-2 (colon carcinoma), PANC-1 (pancreatic carcinoma), U-118 MG (glioma), MDA-MB-231 (breast carcinoma), and SK-MEL-30 (skin melanoma). mdpi.com Most of these compounds caused a reduction in cell viability, particularly in the Caco-2, MDA-MB-231, and SK-MEL-30 cell lines. mdpi.com

Table 4: In Vitro Cytotoxicity of Thiazole Derivatives in Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 2-(2-((1H-indol-5-yl)methylene)hydrazinyl)-4-methylthiazole (1) | A2780 | 11.6 |

| 2-(2-((1H-indol-5-yl)methylene)hydrazinyl)-4-methylthiazole (1) | HeLa | 22.4 |

| 2-(2-((1H-indol-5-yl)methylene)hydrazinyl)-4-phenylthiazole (3) | A2780 | 12.4 |

| 2-(2-((1H-indol-5-yl)methylene)hydrazinyl)-4-phenylthiazole (3) | HeLa | 19.4 |

| N4-Benzyl-N1,N8-bis[[2-(2-hydroxyphenyl)thiazolin-4-yl]carbonyl] homospermidine (5) | L1210 | 3 |

| N4-Benzyl-N1,N8-bis[[2-(2-hydroxyphenyl)thiazolin-4-yl]carbonyl] homospermidine (5) | P388 | 1 |

This interactive table details the cytotoxic effects of various thiazole derivatives on different human cancer cell lines. The half-maximal inhibitory concentration (IC50) values indicate the potency of these compounds in inhibiting cell growth and proliferation.

Screening Methodologies (e.g., MTT, SRB assays)

The in vitro cytotoxic activity of newly synthesized chemical compounds is a critical preliminary step in the identification of potential anticancer agents. To this end, researchers employ various screening methodologies, with the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and SRB (sulforhodamine B) assays being two of the most common. mdpi.comnih.govresearchgate.net

The MTT assay is a colorimetric method that measures the metabolic activity of cells. nih.gov It is based on the ability of mitochondrial succinate (B1194679) dehydrogenase in viable cells to reduce the yellow tetrazolium salt MTT into a purple formazan (B1609692) product, which can be quantified spectrophotometrically. researchgate.net This assay is widely used to assess cell proliferation and cytotoxicity. mdpi.comnih.gov For instance, the cytotoxic effects of novel thiazole derivatives on cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) have been determined using the MTT assay. mdpi.comnih.gov

The SRB assay, on the other hand, is a colorimetric assay that measures the total protein content of cells. nih.govnih.gov It relies on the ability of the SRB dye to bind to basic amino acid residues of cellular proteins under acidic conditions. researchgate.net The amount of bound dye is proportional to the total protein mass and, therefore, to the cell number. The SRB assay is known for its better linearity with cell number and higher sensitivity compared to the MTT assay. nih.govscispace.com It is a robust and reproducible method for assessing cytotoxicity and is suitable for large-scale screening. nih.govnih.gov

Both assays are typically performed in 96-well plates, where cells are seeded and treated with various concentrations of the test compounds. mdpi.comacs.org After a specified incubation period, the respective reagents are added, and the absorbance is measured using a microplate reader to determine cell viability. mdpi.comresearchgate.net

Analysis of Half-maximal Inhibitory Concentrations (IC50)

A key metric derived from cytotoxicity assays is the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit a biological process, such as cell proliferation, by 50%. nih.govnih.gov A lower IC50 value indicates a more potent compound. The IC50 values are crucial for comparing the cytotoxic efficacy of different derivatives and for identifying promising candidates for further development.

For example, in a study of novel thiazole derivatives, the IC50 values against MCF-7 and HepG2 cancer cell lines were determined to evaluate their antiproliferative activity. mdpi.com One compound, 4c, demonstrated significant cytotoxic activity with IC50 values of 12.3 ± 0.74 μM and 15.6 ± 0.94 μM against MCF-7 and HepG2 cells, respectively. mdpi.com Another compound, 4b, showed moderate activity, while compound 5 exhibited IC50 values of 28.0 ± 1.69 μM and 26.8 ± 1.62 μM against the same cell lines. mdpi.com Similarly, the cytotoxicity of other thiazole derivatives has been evaluated against various cancer cell lines, including A549 (adenocarcinomic human alveolar basal epithelial cells) and C6 (rat glioma cells), with IC50 values reported. nih.gov

The determination of IC50 values allows for a quantitative comparison of the cytotoxic potential of a series of compounds, guiding structure-activity relationship (SAR) studies. For instance, the evaluation of thiazole-based thiosemicarbazones against the MCF-7 cell line revealed that derivatives 9 and 11b had promising IC50 values of 14.6 ± 0.8 and 28.3 ± 1.5 µM, respectively, which were comparable to the standard drug cisplatin (B142131) (IC50 = 13.6 ± 0.9 µM). nih.gov In another study, a 3-nitrophenylthiazole derivative (4d) showed potent cytotoxic activity against the MDA-MB-231 breast cancer cell line with an IC50 value of 1.21 μM. mdpi.com

Table 1: Cytotoxic Activity (IC50 in μM) of Selected Thiazole Derivatives

| Compound | MCF-7 | HepG2 | MDA-MB-231 | A549 | C6 | Reference |

| 4c | 12.3 ± 0.74 | 15.6 ± 0.94 | - | - | - | mdpi.com |

| 4b | 31.5 ± 1.91 | 51.7 ± 3.13 | - | - | - | mdpi.com |

| 5 | 28.0 ± 1.69 | 26.8 ± 1.62 | - | - | - | mdpi.com |

| Thiazole 9 | 14.6 ± 0.8 | - | - | - | - | nih.gov |

| Thiazole 11b | 28.3 ± 1.5 | - | - | - | - | nih.gov |

| 4d | - | - | 1.21 | - | - | mdpi.com |

| 4f | - | - | - | High Cytotoxicity | High Cytotoxicity | nih.gov |

| 4j | - | - | - | High Cytotoxicity | High Cytotoxicity | nih.gov |

| 4p | - | - | - | High Cytotoxicity | High Cytotoxicity | nih.gov |

| 4h | - | - | - | - | High Cytotoxicity | nih.gov |

Note: "High Cytotoxicity" indicates that the compound was identified as highly cytotoxic in the referenced study, but specific IC50 values were not provided in the abstract.

Apoptosis Induction Mechanisms in Cellular Models

Apoptosis, or programmed cell death, is a crucial mechanism by which many anticancer agents exert their effects. Understanding how novel compounds induce apoptosis is vital for their development as therapeutic agents. Studies on thiazole derivatives have begun to elucidate their pro-apoptotic mechanisms in various cancer cell models.

One approach to studying apoptosis is through Annexin V/PI staining, which can differentiate between viable, apoptotic, and necrotic cells. nih.gov For example, this method was used to determine that a specific thiazole derivative, compound 4h, induced apoptosis in 37.5% of C6 glioma cells, while another derivative, 4p, induced apoptosis in 23.5% of A549 cells. nih.gov

Further mechanistic studies have investigated the molecular players involved in the apoptotic cascade. Research on novel 2-amino-5-benzylthiazole derivatives in human leukemia cells revealed that these compounds can induce the cleavage of PARP1 and caspase-3, which are key executioners of apoptosis. ukrbiochemjournal.orgresearchgate.net These derivatives also led to an increase in the pro-apoptotic protein Bim and the mitochondrial nuclease EndoG, while decreasing the level of the anti-apoptotic protein Bcl-2. ukrbiochemjournal.orgresearchgate.net This suggests that the compounds trigger the intrinsic, or mitochondrial, pathway of apoptosis.

Furthermore, these thiazole derivatives were found to cause DNA single-strand breaks and fragmentation in leukemia cells, which are hallmarks of apoptosis, without directly binding to or intercalating with DNA. ukrbiochemjournal.org Similarly, other studies on bis-thiazole derivatives have shown their ability to upregulate pro-apoptotic genes like Bax and Puma and downregulate the anti-apoptotic Bcl-2 gene, further supporting the involvement of the mitochondrial-dependent apoptotic pathway. frontiersin.org

Antimicrobial and Antifungal Activity Evaluations (In Vitro)

Thiazole derivatives have demonstrated significant potential as antimicrobial and antifungal agents. sapub.orgnih.gov Their in vitro activity is typically assessed to determine their efficacy against a range of pathogenic microorganisms.

Minimum Inhibitory Concentration (MIC) Determinations

The minimum inhibitory concentration (MIC) is a fundamental measure of a compound's antimicrobial activity. It represents the lowest concentration of the substance that prevents visible growth of a microorganism after a specific incubation period. nih.gov The MIC is a critical parameter for evaluating the potency of new antimicrobial agents.

The broth microdilution method is a standard technique used to determine MIC values. researchgate.net In this method, serial dilutions of the test compound are prepared in a liquid growth medium in a 96-well plate, and a standardized inoculum of the microorganism is added to each well. researchgate.net After incubation, the wells are visually inspected for turbidity, and the lowest concentration without visible growth is recorded as the MIC.

Studies on various thiazole derivatives have reported their MIC values against a spectrum of bacteria and fungi. For instance, a series of newly synthesized thiazole derivatives showed potent antifungal activity against clinical isolates of Candida albicans, with MIC values ranging from 0.008 to 7.81 µg/mL. nih.gov Another study on 2-thiazolylimino-5-arylidene-4-thiazolidinones demonstrated very potent activity against Gram-positive bacteria, with MICs often ranging from 0.03 to 6 µg/mL, and against Haemophilus influenzae with MICs of 0.15-1.5 µg/mL. nih.gov

Table 2: Minimum Inhibitory Concentration (MIC) of Selected Thiazole Derivatives

| Compound/Derivative Class | Microorganism | MIC (µg/mL) | Reference |

| Thiazole derivatives | Candida albicans | 0.008 - 7.81 | nih.gov |

| 2-Thiazolylimino-5-arylidene-4-thiazolidinones | Gram-positive bacteria | 0.03 - 6 | nih.gov |

| 2-Thiazolylimino-5-arylidene-4-thiazolidinones | Haemophilus influenzae | 0.15 - 1.5 | nih.gov |

| Azo-thiazole derivative 3a | Staphylococcus aureus | 10 | semanticscholar.org |

| Azo-thiazole derivative 3c | Staphylococcus aureus | 10 | semanticscholar.org |

| 4-(4-bromophenyl)-thiazol-2-amine derivatives (43a) | S. aureus & E. coli | 16.1 µM | jchemrev.com |

| Thiazole-based Schiff base (37c) | Bacteria | 46.9 - 93.7 | jchemrev.com |

| Thiazole-based Schiff base (37c) | Fungi | 5.8 - 7.8 | jchemrev.com |

Broad-Spectrum Activity Against Bacterial and Fungal Strains

A desirable characteristic of a new antimicrobial agent is broad-spectrum activity, meaning it is effective against a wide range of microorganisms, including both Gram-positive and Gram-negative bacteria, as well as fungi. researchgate.net Many thiazole derivatives have been investigated for their broad-spectrum potential.

For example, a series of synthesized thiazole compounds were evaluated against Gram-positive bacteria, Gram-negative bacteria, and fungi, with many showing a moderate to potent degree of antimicrobial activity. sapub.org Some derivatives have demonstrated efficacy against both bacterial and fungal pathogens. researchgate.net For instance, certain 2-(5-chlorobenzo[d]thiazol-2-ylimino)thiazolidin-4-one derivatives were screened against Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, Streptococcus pyogenes, Candida albicans, Aspergillus niger, and Aspergillus clavatus, showing moderate to excellent activity. researchgate.net

The structural features of the thiazole derivatives play a crucial role in their spectrum of activity. For example, the presence of two thiazole moieties linked by a hydrazone group has been associated with increased antibacterial and antifungal activity. nih.gov Similarly, 2-phenylacetamido-thiazole derivatives have shown broad-spectrum antibacterial activity against both Gram-positive (Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria. nih.gov

Investigations into Antimicrobial Mechanism of Action

Understanding the mechanism of action of new antimicrobial compounds is essential for their rational design and for overcoming resistance. While research into the precise mechanisms of this compound and its close derivatives is ongoing, studies on the broader class of thiazole compounds provide valuable insights.

One potential mechanism of action is the inhibition of essential microbial enzymes. For instance, some thiazole derivatives have been found to inhibit the bacterial enzyme FabH (β-ketoacyl-acyl carrier protein synthase III), which is crucial for fatty acid biosynthesis. nih.gov As the three-dimensional structure of FabH is well-conserved across many bacterial species, inhibitors of this enzyme could exhibit broad-spectrum activity. nih.gov

Another investigated target is DNA gyrase, an enzyme essential for bacterial DNA replication. Some benzothiazole (B30560) derivatives have shown potent inhibition of the ATPase activity of E. coli DNA gyrase and topoisomerase IV. nih.gov

The amphiphilic nature of some thiazole derivatives, possessing both hydrophobic and hydrophilic regions, may facilitate their interaction with and disruption of microbial cell membranes. mdpi.com This property could contribute to their activity against both Gram-positive and Gram-negative bacteria. mdpi.com Additionally, some studies suggest that the antifungal action of certain thiazole derivatives may be related to their effects on the fungal cell wall structure and/or the cell membrane. researchgate.net

Receptor Binding Assays and Ligand Efficacy Studies (In Vitro)

Derivatives of this compound have been a subject of significant interest in medicinal chemistry, particularly for their interaction with the histamine (B1213489) H3 receptor (H3R). The H3R is a G protein-coupled receptor that acts as a presynaptic autoreceptor, modulating the synthesis and release of histamine and other neurotransmitters in the central nervous system. biorxiv.org This regulatory role makes H3R a compelling target for therapeutic agents aimed at treating neurological and cognitive disorders.